molecular formula C9H7FO B12078222 (4-Ethynyl-3-fluorophenyl)methanol

(4-Ethynyl-3-fluorophenyl)methanol

Katalognummer: B12078222
Molekulargewicht: 150.15 g/mol
InChI-Schlüssel: XRHDVAVGPCMYEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Ethynyl-3-fluorophenyl)methanol is an organic compound with the molecular formula C₉H₇FO It is characterized by the presence of an ethynyl group and a fluorine atom attached to a benzene ring, along with a methanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethynyl-3-fluorophenyl)methanol typically involves the reaction of 4-ethynyl-3-fluorobenzaldehyde with a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like ethanol or methanol under controlled temperature conditions. The reduction of the aldehyde group to a methanol group results in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Ethynyl-3-fluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The ethynyl group can be reduced to form the corresponding alkene or alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: 4-Ethynyl-3-fluorobenzaldehyde or 4-Ethynyl-3-fluorobenzoic acid.

    Reduction: 4-Ethynyl-3-fluorophenylethane or 4-Ethynyl-3-fluorophenylpropane.

    Substitution: Compounds with various functional groups replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

(4-Ethynyl-3-fluorophenyl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4-Ethynyl-3-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ethynyl and fluorine groups can enhance its binding affinity and specificity towards molecular targets, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-Ethynylphenyl)methanol: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    (3-Fluorophenyl)methanol: Lacks the ethynyl group, which may influence its chemical properties and applications.

    (4-Ethynyl-3-chlorophenyl)methanol: Contains a chlorine atom instead of fluorine, which can alter its chemical behavior and interactions.

Uniqueness

(4-Ethynyl-3-fluorophenyl)methanol is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H7FO

Molekulargewicht

150.15 g/mol

IUPAC-Name

(4-ethynyl-3-fluorophenyl)methanol

InChI

InChI=1S/C9H7FO/c1-2-8-4-3-7(6-11)5-9(8)10/h1,3-5,11H,6H2

InChI-Schlüssel

XRHDVAVGPCMYEB-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=C(C=C(C=C1)CO)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.